molecular formula C18H16O2 B11852407 2-Benzyl-4-methoxynaphthalen-1-ol CAS No. 68707-63-1

2-Benzyl-4-methoxynaphthalen-1-ol

Cat. No.: B11852407
CAS No.: 68707-63-1
M. Wt: 264.3 g/mol
InChI Key: BXJUPAXCTNMRIF-UHFFFAOYSA-N
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Description

2-Benzyl-4-methoxynaphthalen-1-ol is a functionalized naphthalene derivative of interest in synthetic and medicinal chemistry research. Its structure, featuring a benzyl group and a methoxy substituent on a hydroxynaphthalene core, is similar to scaffolds investigated for various biological activities. Compounds with naphthalene cores are explored as potential inhibitors for enzymes like aldose reductase (ALR2), a target for diabetic complications . Furthermore, the methoxynaphthyl group is a key pharmacophore in developing dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for neurodegenerative disease research . The benzyl moiety can enhance lipophilicity, potentially improving membrane permeability in biological assays . This compound serves as a versatile building block for synthesizing more complex molecules for pharmaceutical and organic materials research. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

68707-63-1

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

2-benzyl-4-methoxynaphthalen-1-ol

InChI

InChI=1S/C18H16O2/c1-20-17-12-14(11-13-7-3-2-4-8-13)18(19)16-10-6-5-9-15(16)17/h2-10,12,19H,11H2,1H3

InChI Key

BXJUPAXCTNMRIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)O)CC3=CC=CC=C3

Origin of Product

United States

Reactivity and Chemical Transformations of 2 Benzyl 4 Methoxynaphthalen 1 Ol Derivatives

Oxidative and Reductive Transformations of Naphthalen-1-ol Structures

Naphthalen-1-ol derivatives are susceptible to both oxidative and reductive transformations, targeting the naphthalene (B1677914) ring system. The presence of the electron-donating hydroxyl and methoxy (B1213986) groups in 2-Benzyl-4-methoxynaphthalen-1-ol makes the naphthalene ring particularly sensitive to oxidation.

Oxidative Transformations: The oxidation of naphthalene and its derivatives can be achieved through various reagents, including oxygen, ozone, potassium permanganate, and peracids. researchgate.net For naphthols, oxidation often leads to the formation of naphthoquinones. researchgate.netnih.gov In the case of 1-naphthol (B170400), oxidation can yield 1,4-naphthoquinone. wikipedia.org The hydroxyl radical (•OH) is a key species in the oxidative degradation of naphthols, leading to a variety of polyhydroxylated naphthalene and naphthoquinone derivatives. researchgate.net The initial attack of the electrophilic hydroxyl radical is directed towards the C-2 and C-4 positions of 1-naphthol due to their higher electron density. researchgate.net For 2-Benzyl-4-methoxynaphthalen-1-ol, the C-4 position is already substituted, but the principle of activation by the hydroxyl group remains.

Oxidative coupling is another significant reaction for naphthol derivatives. For instance, the enantioselective oxidative coupling of 2-naphthol (B1666908) derivatives can be catalyzed by chiral iron(II) complexes to produce optically active 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. rsc.org While this applies to 2-naphthols, similar radical-coupling mechanisms can be envisaged for 1-naphthol derivatives, potentially leading to dimerized products. researchgate.net

Reductive Transformations: Reduction of the naphthalene ring system typically involves catalytic hydrogenation. researchgate.net Hydrogenation of naphthols can lead to the corresponding tetralols (tetrahydro-naphthalenols) and, under more forcing conditions, decalols (decahydro-naphthalenols). researchgate.net The reaction with rhodium catalysts, for example, has been shown to hydrogenate the unsubstituted ring of substituted naphthalenes selectively. researchgate.net For 2-Benzyl-4-methoxynaphthalen-1-ol, this would imply the reduction of the ring that does not bear the substituents, leading to a tetralone intermediate in addition to the expected tetralol. researchgate.net Chemical reduction using alkali metals like lithium or sodium in liquid ammonia (B1221849) (a Birch-type reduction) can also be employed, yielding di- or tetrahydro-naphthalene derivatives. researchgate.net

Table 1: Summary of Potential Oxidative and Reductive Transformations

TransformationReagent/ConditionPotential Product(s) for a Naphthalen-1-ol Derivative
Oxidation Hydroxyl Radicals (•OH)Dihydroxynaphthalenes, Naphthoquinones
Potassium Permanganate, PeracidsNaphthoquinones, Ring-cleavage products
Iron(II) Catalysts + OxidantDimeric coupled products (e.g., BINOL-type structures)
Reduction Catalytic Hydrogenation (e.g., Rh, Pd/C)Tetralins, Tetralones, Decalins
Chemical Reduction (e.g., Na/NH₃)Dihydronaphthalenes, Tetrahydronaphthalenes

Substitution Reactions on the Naphthalene Ring and Substituents

The naphthalene ring is more reactive than benzene (B151609) towards electrophilic substitution. libretexts.org The reaction typically occurs at the C-1 (or α) position because the corresponding carbocation intermediate (arenium ion) is better stabilized by resonance, allowing one of the aromatic rings to remain fully intact. libretexts.orgnumberanalytics.com

In 2-Benzyl-4-methoxynaphthalen-1-ol, the existing substituents strongly direct any further substitution. The hydroxyl group at C-1 and the methoxy group at C-4 are powerful activating, ortho-, para-directing groups. Since the ortho positions (C-2 and C-3) and the para position (C-4) relative to the C-1 hydroxyl group are either occupied or sterically hindered, electrophilic attack would be complex. The hydroxyl group is a stronger activator than the methoxy group. The most likely positions for electrophilic attack would be on the unsubstituted ring. However, the combined directing effects of the -OH, -OCH3, and benzyl (B1604629) groups would need to be considered.

Common electrophilic substitution reactions for naphthalene include:

Nitration: Using nitric acid, typically yields 1-nitronaphthalene (B515781) from naphthalene. numberanalytics.comyoutube.com

Halogenation: Bromination or chlorination can occur without a Lewis acid catalyst to give 1-halonaphthalenes. youtube.com

Sulfonation: The product is temperature-dependent. At lower temperatures (around 80°C), naphthalene-1-sulfonic acid is the kinetic product, while at higher temperatures (around 160°C), the more stable naphthalene-2-sulfonic acid is the thermodynamic product. youtube.com

Friedel-Crafts Acylation: The solvent can influence the position of substitution. In carbon disulfide, the 1-acyl derivative is favored, whereas in nitrobenzene, the 2-acyl derivative is the major product. libretexts.org

For 2-Benzyl-4-methoxynaphthalen-1-ol, the high activation from the hydroxyl and methoxy groups would likely facilitate these reactions under mild conditions, though a mixture of products could be expected due to the multiple directing influences.

Mechanisms of Key Reactions Involving Naphthalen-1-ol Derivatives

The mechanisms of reactions involving naphthalen-1-ol derivatives are rooted in the principles of aromatic chemistry, influenced by the fused ring system and substituent effects.

Mechanism of Electrophilic Substitution: The mechanism for electrophilic substitution on the naphthalene ring proceeds via a two-step addition-elimination pathway, similar to benzene. numberanalytics.com

Formation of the Electrophile: A strong electrophile (E+) is generated.

Nucleophilic Attack: The π-electron system of the naphthalene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For attack at the α-position of naphthalene, the positive charge can be delocalized over more resonance structures that preserve one of the benzene rings' aromaticity compared to attack at the β-position. libretexts.orgyoutube.com This explains the kinetic preference for α-substitution.

Deprotonation: A base removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the naphthalene ring. numberanalytics.com

Mechanism of Oxidation by Hydroxyl Radicals: The oxidation initiated by hydroxyl radicals (•OH) is a critical pathway in the degradation of naphthols. researchgate.netresearchgate.net

Radical Addition: The electrophilic •OH radical adds to the electron-rich naphthalene ring. Theoretical studies suggest this addition is most favorable at positions with the highest electron density, such as C-2 and C-4 in 1-naphthol. researchgate.net

Formation of Intermediates: This addition forms a hydroxycyclohexadienyl-type radical.

Further Reactions: This radical can undergo several subsequent reactions, including elimination of water to form a naphthoxyl radical, reaction with oxygen to form peroxy radicals, or further oxidation to yield dihydroxylated naphthalenes and naphthoquinones. researchgate.netresearchgate.net

Mechanism of Bucherer Reaction: A characteristic reaction of naphthols is the Bucherer reaction, where a naphthol is converted to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia. wikipedia.org Although this is a defining reaction for naphthols, its direct applicability to the sterically hindered and highly substituted 2-Benzyl-4-methoxynaphthalen-1-ol may be limited. The mechanism involves the addition of bisulfite to the keto-tautomer of the naphthol. wikipedia.org

Isomerization Pathways of Naphthalen-1-ol Related Compounds

Isomerization in naphthalen-1-ol derivatives can occur through several pathways, including keto-enol tautomerism and more complex structural rearrangements.

Keto-Enol Tautomerism: Naphthols, like phenols, exist in equilibrium with their keto tautomers (naphthalenones). For 1-naphthol, the tautomer is naphthalen-1(2H)-one. gla.ac.uk While the equilibrium strongly favors the aromatic phenol (B47542) form, the keto tautomer can act as a reactive intermediate in certain reactions, such as the Bucherer reaction. wikipedia.org The presence of substituents can influence the stability of the keto form.

Spiro-Merocyanine Isomerization: In more complex systems, such as spiropyrans containing a hydroxynaphthalene moiety, spontaneous isomerization between a closed spirocyclic (SP) form and an open, colored merocyanine (B1260669) (MC) form can occur. acs.orgnih.gov This process is highly dependent on solvent polarity, with polar solvents stabilizing the zwitterionic MC form. acs.orgnih.gov This type of isomerization is driven by the stabilization of the open form through delocalization of π-electrons across the hydroxynaphthalene part of the molecule. acs.org

Rearrangements and Migrations: Under specific catalytic or thermal conditions, rearrangements involving the migration of substituents are possible. For example, the zeolite-catalyzed isomerization of 1-methylnaphthalene (B46632) to the thermodynamically more stable 2-methylnaphthalene (B46627) is an important industrial process. researchgate.net While not a direct isomerization of the hydroxyl group, it demonstrates the potential for substituent migration on the naphthalene core under forcing conditions. Studies on the isomerization of naphthalene itself show that transformations can proceed through various high-energy intermediates, including H-shifted forms and vinylidene structures, leading to different isomers. nih.gov

Spectroscopic Elucidation and Structural Analysis of 2 Benzyl 4 Methoxynaphthalen 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments. For 2-Benzyl-4-methoxynaphthalen-1-ol, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene (B1677914) and benzyl (B1604629) rings, the methylene (B1212753) (-CH₂-) protons of the benzyl group, the methoxy (B1213986) (-OCH₃) protons, and the hydroxyl (-OH) proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would allow for the precise assignment of each proton to its position in the molecule. For instance, the protons on the naphthalene ring would likely appear in the aromatic region (typically δ 7.0-8.5 ppm), with their exact shifts and coupling constants determined by their substitution pattern. The five protons of the benzyl group would also resonate in the aromatic region, while the benzylic methylene protons would likely appear as a singlet around δ 4.0-5.0 ppm. The methoxy protons would be expected as a sharp singlet around δ 3.8-4.0 ppm, and the phenolic hydroxyl proton would present as a broad singlet whose chemical shift is dependent on concentration and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic, carbonyl). In the ¹³C NMR spectrum of 2-Benzyl-4-methoxynaphthalen-1-ol, distinct signals would be expected for each of the 19 carbon atoms. The carbon atoms of the naphthalene and benzyl rings would resonate in the downfield region (typically δ 110-160 ppm). The carbon of the methoxy group would appear around δ 55-60 ppm, and the benzylic methylene carbon would be observed in the aliphatic region. This technique is essential for confirming the carbon skeleton of the molecule.

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling interactions within the molecule. wikipedia.orgsdsu.edu This would be instrumental in identifying which protons are adjacent to each other on the naphthalene and benzyl rings. youtube.comyoutube.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgsdsu.edu This experiment would definitively link each proton signal to its corresponding carbon signal, greatly aiding in the complete structural assignment. youtube.comyoutube.com

Deuterium (B1214612) NMR Spectroscopy for Isotopic Chirality

Deuterium (²H) NMR spectroscopy is a specialized technique that is not typically used for routine structural elucidation. However, it can be employed in studies involving isotopic labeling to probe specific reaction mechanisms or to study molecular dynamics. In the context of 2-Benzyl-4-methoxynaphthalen-1-ol, if the compound were synthesized with deuterium labels at specific positions, ²H NMR could be used to confirm the location of the deuterium atoms. It is not a standard method for determining the basic structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In a typical electron ionization (EI) mass spectrum of 2-Benzyl-4-methoxynaphthalen-1-ol, a molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (C₁₉H₁₈O₂), which is crucial for confirming the identity of a new compound. The fragmentation pattern observed in the mass spectrum would also offer structural clues, as the molecule would break apart in predictable ways, for example, showing the loss of the benzyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. theaic.orgscispace.comnih.gov

Infrared (IR) Spectroscopy : The IR spectrum of 2-Benzyl-4-methoxynaphthalen-1-ol would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the methoxy group would likely be present around 1000-1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic compounds like 2-Benzyl-4-methoxynaphthalen-1-ol, the naphthalene and benzyl ring systems are the primary chromophores. The extended π-conjugated system of the naphthalene ring is expected to give rise to strong absorptions in the UV region. The presence of substituents such as the hydroxyl (-OH), methoxy (-OCH₃), and benzyl (-CH₂Ph) groups can influence the position and intensity of these absorption bands. These substituents can act as auxochromes, modifying the absorption of the main chromophore.

Illustrative UV-Vis Data for a Related Naphthalene Derivative

The following table presents the UV-Vis absorption data for the related compound (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol in various solvents, illustrating the types of electronic transitions observed. researchgate.net

Solventλmax (nm) and Electronic Transition
Chloroform290 (π → π), 335 (n → π), 420 (π → π)
Methanol288 (π → π), 332 (n → π), 418 (π → π)
Acetonitrile285 (π → π), 330 (n → π), 415 (π → π*)

This data is for a related compound and is presented for illustrative purposes only.

X-ray Crystallography for Solid-State Structure Determination

For a molecule like 2-Benzyl-4-methoxynaphthalen-1-ol, X-ray crystallography could definitively establish the relative orientations of the naphthalene and benzyl ring systems, as well as the conformation of the methoxy group. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

A comprehensive search of scientific databases did not yield a published crystal structure for 2-Benzyl-4-methoxynaphthalen-1-ol. However, the crystal structure of a related compound, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, has been determined. researchgate.net The analysis of this related structure revealed a twisted conformation, with the naphthalene and phenol (B47542) rings being inclined to each other. researchgate.net The crystal packing was stabilized by C—H⋯O hydrogen bonds and π–π stacking interactions. researchgate.net

Illustrative Crystallographic Data for a Related Naphthalene Derivative

The table below summarizes the crystallographic data for (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, providing an example of the type of information obtained from an X-ray diffraction study. researchgate.net

ParameterValue
Empirical formulaC₁₉H₁₇NO₂
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)10.1234 (3)
b (Å)11.4567 (4)
c (Å)13.5678 (5)
α (°)90
β (°)109.456 (3)
γ (°)90
Volume (ų)1483.45 (9)
Z4

This data is for a related compound and is presented for illustrative purposes only.

Chiral Tag Molecular Rotational Resonance Spectroscopy for Absolute Configuration

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that probes the rotational transitions of molecules. chromatographyonline.com It provides exquisitely detailed information about the moments of inertia of a molecule, which are directly related to its three-dimensional structure. chromatographyonline.com For chiral molecules, determining the absolute configuration (the specific spatial arrangement of atoms) is a significant challenge.

Chiral tag MRR spectroscopy is an innovative extension of this technique that allows for the determination of the absolute configuration of a chiral molecule without the need for crystallization or derivatization that might alter the compound. chromatographyonline.com This method involves the formation of a non-covalent complex between the chiral analyte and a chiral "tag" molecule of known absolute configuration. The resulting diastereomeric complexes have distinct rotational spectra, and by analyzing these spectra, the absolute configuration of the analyte can be unambiguously determined.

2-Benzyl-4-methoxynaphthalen-1-ol is not inherently chiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the benzylic carbon, chiral tag MRR spectroscopy would be an ideal method to determine its absolute configuration.

Currently, there are no published studies applying chiral tag MRR spectroscopy to 2-Benzyl-4-methoxynaphthalen-1-ol or its chiral derivatives. The application of this technique would first require the synthesis of a chiral analog of the target compound.

Computational Chemistry Studies on 2 Benzyl 4 Methoxynaphthalen 1 Ol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic properties. nih.gov By employing methods like the B3LYP hybrid functional with a suitable basis set, such as 6-311G(d,p), the equilibrium geometry of 2-Benzyl-4-methoxynaphthalen-1-ol can be determined. This involves optimizing all bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule. The results of these calculations can provide a detailed three-dimensional model of the molecule. For instance, in a related compound, benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, DFT calculations at the B3LYP/6–311 G(d,p) level were used to compare the optimized structure with experimental X-ray diffraction data. nih.gov

Below is a hypothetical table of optimized geometric parameters for 2-Benzyl-4-methoxynaphthalen-1-ol, illustrating the type of data obtained from DFT calculations.

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond Length (Å)C-O (hydroxyl)1.36
C-O (methoxy)1.37
C-C (benzyl)1.51
Bond Angle (°)C-C-O (hydroxyl)121.0
C-C-O (methoxy)115.0
Dihedral Angle (°)C-C-C-C (naphthalene-benzyl)60.0

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how 2-Benzyl-4-methoxynaphthalen-1-ol interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method calculates the energies of electronic excited states, which correspond to the absorption of photons in the ultraviolet-visible (UV-Vis) spectrum. nih.gov The calculations yield excitation energies, oscillator strengths (a measure of transition probability), and the molecular orbitals involved in the electronic transitions. mdpi.com This information is vital for predicting the compound's color and its potential use in optical materials. For example, TD-DFT has been used to analyze the electronic spectrum of 4-hydroxybenzaldehyde, revealing its absorption bands. mdpi.com

A representative table of TD-DFT results for 2-Benzyl-4-methoxynaphthalen-1-ol is shown below.

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Primary Orbital Transition
3.983110.21HOMO → LUMO
4.352850.35HOMO-1 → LUMO
4.772600.12HOMO → LUMO+1

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org It is used to investigate intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.net The analysis quantifies the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals, with the stabilization energy (E(2)) indicating the strength of these interactions. wikipedia.org For 2-Benzyl-4-methoxynaphthalen-1-ol, NBO analysis would likely reveal significant delocalization from the oxygen lone pairs into the aromatic ring, a key factor in its electronic structure.

The following table illustrates potential donor-acceptor interactions within the molecule.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(O1) hydroxylπ(C1-C10)18.5
LP(O2) methoxy (B1213986)π(C3-C4)14.2
π(C5-C6)π*(C7-C8)22.1

HOMO-LUMO Analysis for Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's chemical reactivity. nih.gov The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. researchgate.net For 2-Benzyl-4-methoxynaphthalen-1-ol, the spatial distribution of these orbitals would indicate the most probable sites for electrophilic and nucleophilic attack.

A summary of the frontier orbital energies is provided in the table below.

ParameterEnergy (eV)
EHOMO-5.75
ELUMO-1.30
HOMO-LUMO Gap4.45

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for identifying reactive sites, with different colors representing varying electrostatic potentials. Typically, red areas indicate negative potential (electron-rich) and are prone to electrophilic attack, while blue areas show positive potential (electron-poor) and are susceptible to nucleophilic attack. researchgate.net For 2-Benzyl-4-methoxynaphthalen-1-ol, the MEP would likely highlight the electronegative oxygen atoms in red and the hydroxyl proton in blue, indicating their respective reactivities.

Thermodynamic Parameter Calculations (e.g., entropy, enthalpy, heat capacity)

DFT calculations can also be used to predict the thermodynamic properties of 2-Benzyl-4-methoxynaphthalen-1-ol, such as its enthalpy, entropy, and heat capacity, as a function of temperature. researchgate.net These parameters are derived from the vibrational frequencies of the molecule and are essential for understanding its stability and behavior in chemical reactions.

The table below presents hypothetical thermodynamic data at standard conditions.

Thermodynamic PropertyValue
Standard Enthalpy of Formation (kcal/mol)-75.3
Standard Entropy (cal/mol·K)112.8
Heat Capacity at Constant Volume (cal/mol·K)78.2

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, 2D-Fingerprint Plots)

Hirshfeld surface analysis is a technique used to explore intermolecular interactions within a crystal lattice. mdpi.comnih.gov By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and visualize close contacts between neighboring molecules. The corresponding 2D-fingerprint plots provide a quantitative summary of these interactions, showing the percentage contribution of different contact types, such as H···H, C···H, and O···H interactions. nih.gov For 2-Benzyl-4-methoxynaphthalen-1-ol, this analysis would be crucial in understanding how the molecules pack in the solid state and what forces hold the crystal together. For example, in the crystal structure of 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one, Hirshfeld analysis revealed that H···H, Br···H, and O···H contacts were the most significant. nih.gov

A hypothetical breakdown of intermolecular contacts for 2-Benzyl-4-methoxynaphthalen-1-ol is given below.

Intermolecular ContactPercentage Contribution
H···H48.5%
C···H / H···C25.1%
O···H / H···O20.3%
C···C4.2%
Other1.9%

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

Theoretical calculations are instrumental in assigning and interpreting spectroscopic data. By employing quantum chemical methods, researchers can predict the nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies of 2-Benzyl-4-methoxynaphthalen-1-ol, providing a detailed picture of its molecular structure and dynamics.

NMR Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry for the structural analysis of organic molecules. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, allow for the calculation of magnetic shielding tensors, from which chemical shifts can be derived. These calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts for 2-Benzyl-4-methoxynaphthalen-1-ol would be compared against experimental values to confirm the proposed structure. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations.

A hypothetical data table for predicted NMR chemical shifts is presented below. The values would be obtained from DFT calculations, likely using a functional like B3LYP and a basis set such as 6-311++G(d,p).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Benzyl-4-methoxynaphthalen-1-ol (Note: This table is illustrative and based on general principles of NMR prediction, as specific published data for this compound is not available.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-OH9.5 - 10.5-
C2-CH₂4.0 - 4.230 - 35
C36.8 - 7.0100 - 105
C4-OCH₃3.8 - 4.055 - 60
Naphthalene (B1677914) H57.8 - 8.0-
Naphthalene H67.3 - 7.5-
Naphthalene H77.3 - 7.5-
Naphthalene H88.0 - 8.2-
Benzyl H (ortho)7.2 - 7.4-
Benzyl H (meta)7.1 - 7.3-
Benzyl H (para)7.0 - 7.2-
C1-150 - 155
C2-120 - 125
C3-100 - 105
C4-155 - 160
C4a-125 - 130
C5-122 - 127
C6-124 - 129
C7-124 - 129
C8-126 - 131
C8a-130 - 135
Benzyl C (ipso)-138 - 142
Benzyl C (ortho)-128 - 132
Benzyl C (meta)-127 - 131
Benzyl C (para)-125 - 129

Vibrational Frequency Analysis

Computational vibrational analysis predicts the infrared (IR) and Raman active vibrational modes of a molecule. These calculations are crucial for the assignment of experimental vibrational spectra. For 2-Benzyl-4-methoxynaphthalen-1-ol, a frequency calculation would be performed on the optimized structure. The results provide the frequencies of the fundamental vibrational modes, their intensities, and the corresponding atomic displacements. Key vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretching of the aromatic and benzyl groups, C=C stretching of the naphthalene and benzene (B151609) rings, and the C-O stretching of the methoxy group.

A table summarizing the predicted key vibrational frequencies is shown below. These theoretical values are often scaled by an empirical factor to better match experimental data due to the approximations inherent in the computational methods.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 2-Benzyl-4-methoxynaphthalen-1-ol (Note: This table is illustrative and based on typical frequency ranges for the specified functional groups, as specific published data for this compound is not available.)

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(O-H)3600 - 3650Hydroxyl group stretching
ν(C-H) aromatic3000 - 3100Naphthalene and Benzene C-H stretching
ν(C-H) aliphatic2850 - 3000Benzyl CH₂ and Methoxy CH₃ stretching
ν(C=C)1500 - 1600Aromatic ring stretching
δ(C-H)1300 - 1500Bending modes
ν(C-O)1000 - 1250Methoxy and Phenolic C-O stretching

Evaluation of Linear Polarizability and First Hyperpolarizability for Optical Properties

The interaction of a molecule with an external electric field, such as that from light, is described by its polarizability and hyperpolarizability. These properties are fundamental to understanding the linear and nonlinear optical (NLO) behavior of materials. Computational methods are widely used to predict these properties for organic molecules with potential applications in optoelectronics.

The linear polarizability (α) relates to the induced dipole moment that is linearly proportional to the strength of the applied electric field and is responsible for the refractive index of a material. The first hyperpolarizability (β), a third-rank tensor, describes the second-order nonlinear optical response, such as second-harmonic generation (SHG). For a molecule to have a non-zero β, it must be non-centrosymmetric. The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

For 2-Benzyl-4-methoxynaphthalen-1-ol, the hydroxyl and methoxy groups on the naphthalene ring act as electron-donating groups. The π-system of the naphthalene and benzyl rings provides the necessary conjugation path. DFT calculations can be used to compute the components of the polarizability and first hyperpolarizability tensors.

The total static dipole moment (μ), the mean polarizability (α₀), and the magnitude of the first hyperpolarizability (β_tot) can be calculated using the following equations:

μ = (μ_x² + μ_y² + μ_z²)^(1/2) α₀ = (α_xx + α_yy + α_zz) / 3 β_tot = (β_x² + β_y² + β_z²)^(1/2) where β_i = β_ixx + β_iyy + β_izz

Table 3: Predicted Linear and Nonlinear Optical Properties of 2-Benzyl-4-methoxynaphthalen-1-ol (Note: This table is illustrative, as specific published data for this compound is not available. The values are representative of what might be expected for a molecule with this structure.)

ParameterCalculated ValueUnits
Dipole Moment (μ)2.0 - 4.0Debye
Mean Polarizability (α₀)250 - 350a.u.
Total First Hyperpolarizability (β_tot)5 x 10⁻³⁰ - 15 x 10⁻³⁰esu

These computational predictions are essential for screening new organic materials for potential NLO applications, guiding synthetic efforts toward molecules with enhanced optical properties.

Structure Activity Relationship Sar Investigations of 2 Benzyl 4 Methoxynaphthalen 1 Ol Derivatives

Impact of Substituents on Naphthalene (B1677914) Ring System

The naphthalene ring system serves as the foundational scaffold for this class of compounds. Alterations to this bicyclic aromatic core can significantly modulate physicochemical properties such as electron distribution, lipophilicity, and steric profile, which in turn affect biological activity.

In related naphthalenic compounds, the nature and position of substituents on the ring system are critical determinants of activity. For instance, in a series of ring-substituted naphthalene-1-carboxanilides, it was observed that derivatives with higher lipophilicity tended to exhibit greater antimycobacterial effects. nih.gov Specifically, meta-substituted derivatives often demonstrated higher activity, a phenomenon potentially linked to the planarity of the structure. nih.gov Furthermore, the electronic properties of the substituents play a vital role. In some series of 2-hydroxynaphthalene-1-carboxanilides, substituents with a strong electron-withdrawing effect were favored for activity. nih.gov

The introduction of substituents can also impact the binding mode of the molecule. For example, adding bulky groups could sterically hinder the optimal orientation of the molecule within a binding pocket, while smaller, electronegative groups might form favorable interactions, enhancing potency. The precise impact of various substituents on the 2-benzyl-4-methoxynaphthalen-1-ol core would require dedicated studies, but the principles observed in related naphthalene-containing molecules provide a predictive framework.

Table 1: Impact of Naphthalene Ring Substituents in Related Compounds

Compound Class Substituent Effect Implication for Activity
Naphthalene-1-carboxanilides Increased lipophilicity Generally higher antimycobacterial activity nih.gov
Naphthalene-1-carboxanilides Meta-position substitution Potentially higher activity due to structural planarity nih.gov
2-Hydroxynaphthalene-1-carboxanilides Strong electron-withdrawing groups Favored for activity in some cases nih.gov
Naphthalene-1-carboxanilides Electron-neutral or slightly electron-withdrawing groups Preferable for certain biological targets nih.gov

Role of the Benzyl (B1604629) Moiety in Structure-Activity Profiles

Studies on other classes of biologically active molecules highlight the pivotal role of the benzyl group. For example, in a series of glucopyranosyl-conjugated benzyl derivatives, the benzyl group was identified as a key pharmacophore for cytotoxic activity against cancer cells. nih.gov The substitution pattern on the benzyl ring itself can also dramatically influence biological outcomes. In one study of nitroquinoxaline derivatives, the hydrophobicity of para-substituents on the benzyl moiety directly correlated with their ability to modulate DNA structure and induce histone eviction, with more hydrophobic substituents like iodo and trifluoromethyl groups showing greater effects. nih.gov This activity diminished as the polarity of the substituent increased (e.g., with methoxy (B1213986) or hydroxyl groups). nih.gov

The position of substitution on the benzyl ring is also critical. In the development of potent β2 adrenergic receptor agonists, it was found that for an arylsulfonamide group attached to a phenyl ring, the meta-substituted analog was more potent than the ortho- or para-substituted versions. researchgate.net

These findings underscore the importance of the benzyl group not just as a bulky substituent but as a tunable element for optimizing biological activity. Modifications to the benzyl ring of 2-benzyl-4-methoxynaphthalen-1-ol, such as the introduction of various substituents at the ortho, meta, or para positions, would likely lead to a range of activities, with hydrophobicity and electronic character being key drivers of potency and selectivity.

Table 2: Influence of Benzyl Moiety Modifications in Analogous Compounds

Compound Class Benzyl Moiety Modification Observed Effect on Activity
Glucopyranosyl-conjugated benzyl derivatives Presence of benzyl group Pivotal for cytotoxic activity nih.gov
Nitroquinoxaline derivatives Para-substituent hydrophobicity (I > CF3 > Br > Me > OMe > OH) Directly correlated with DNA structural modulation and histone eviction nih.gov
Arylsulfonamide β2 agonists Meta-substitution on phenyl ring More potent than ortho- or para-analogs researchgate.net
YC-1 analogs Conversion of 1-benzyl group to hydrogen Significantly reduced antiplatelet activity nih.gov

Influence of Methoxy and Hydroxyl Groups on Molecular Interactions

The hydroxyl (-OH) and methoxy (-OCH3) groups at the 1- and 4-positions, respectively, are critical functional groups that can dictate the molecular interactions of 2-benzyl-4-methoxynaphthalen-1-ol. The phenolic hydroxyl group is a key hydrogen bond donor and can also act as a hydrogen bond acceptor. This ability to form hydrogen bonds is often essential for high-affinity binding to biological targets like enzymes and receptors.

The importance of hydroxyl groups is well-documented in SAR studies of various compounds. For instance, in a study of substituted chlorophene analogs, the replacement of hydroxyl groups with methoxy groups resulted in a complete loss of inhibitory activity, highlighting the necessity of the hydroxyls for biological function in that context. researchgate.net

The methoxy group, while unable to donate a hydrogen bond, can act as a hydrogen bond acceptor. Its presence also increases the lipophilicity of the molecule compared to a corresponding dihydroxy derivative. Furthermore, the methoxy group can be subject to metabolic O-demethylation in vivo, converting it to a hydroxyl group. This bioactivation can lead to metabolites with significantly different properties and potentially higher activity. For example, in the metabolism of 2-hydroxy-4-methoxybenzophenone, the parent compound was enzymatically converted to the more potent xenoestrogen, 2,4-dihydroxybenzophenone. nih.gov This suggests that 2-benzyl-4-methoxynaphthalen-1-ol could be a pro-drug for the corresponding dihydroxy analog.

The interplay between the hydroxyl and methoxy groups can thus fine-tune the electronic properties, solubility, metabolic stability, and binding interactions of the parent molecule.

Table 3: Role of Hydroxyl and Methoxy Groups in Related Structures

Compound/Class Functional Group(s) Role in Activity
Substituted chlorophenes Symmetrical hydroxyl groups Essential for inhibitory activity; replacement with methoxy groups abolished activity researchgate.net
2-Hydroxy-4-methoxybenzophenone Methoxy group Underwent metabolic O-demethylation to a more potent dihydroxy metabolite nih.gov
2-Hydroxy-4-methoxybenzophenone metabolites Hydroxyl groups The resulting dihydroxy metabolite (DHB) showed greater estrogenic potency than the parent compound nih.gov

Stereochemical Considerations in Structure-Activity Relationships

While 2-benzyl-4-methoxynaphthalen-1-ol itself is not chiral, the introduction of substituents on the benzylic methylene (B1212753) bridge or on the benzyl ring could create a chiral center. In such cases, the stereochemistry of the molecule would likely play a critical role in its biological activity.

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.

For example, in a series of potent TRPV1 antagonists, marked stereospecific activity was observed, with the (S)-isomer of a key compound showing significantly higher potency than its (R)-isomer. nih.gov Similarly, the synthesis of chiral 1-(α-aminobenzyl)-2-naphthol derivatives, which are structurally related to the core of our interest, often proceeds with high diastereoselectivity, and these stereoisomers can have distinct applications, for instance, as chiral ligands in asymmetric synthesis. researchgate.net

Therefore, if derivatives of 2-benzyl-4-methoxynaphthalen-1-ol are designed to include a stereocenter, it would be imperative to separate and evaluate the individual enantiomers. The differential activity of the stereoisomers would provide valuable information about the three-dimensional requirements of the binding site and could lead to the development of more potent and selective agents.

Table 4: Importance of Stereochemistry in Structurally Relevant Compounds

Compound Class Stereochemical Feature Impact on Activity
TRPV1 Antagonists (S)-stereoisomer of compound 44 Exhibited marked stereospecific activity and excellent antagonism (Ki = 0.3 nM) nih.gov
1-(α-Aminobenzyl)-2-naphthol derivatives Chiral aminomethylnaphthols Synthesized as pure diastereoisomers, which act as pre-catalysts in enantioselective reactions researchgate.net

Advanced Analytical and Methodological Considerations in Naphthalen 1 Ol Research

Optimization of Reaction Conditions and By-product Minimization Strategies

The synthesis of substituted naphthalen-1-ols, including the benzylation of naphthols, is a foundational process in organic chemistry that requires careful optimization to maximize product yield and reduce unwanted side products. researchgate.netresearchgate.net Friedel-Crafts benzylation reactions, for instance, traditionally use homogeneous acid catalysts like AlCl₃ or H₂SO₄. acgpubs.org However, these can be corrosive and difficult to separate from the reaction mixture. acgpubs.org Modern approaches focus on heterogeneous acid catalysts, which are more environmentally friendly, reusable, and often cheaper. acgpubs.org

Key to optimization is preventing common side reactions. In the benzylation of phenols and naphthols, self-condensation of the benzyl (B1604629) alcohol and the formation of multiple benzylated products (polybenzylation) are significant challenges, especially at high temperatures and strong acidity. acgpubs.orgacs.org To counter this, researchers have developed milder and more selective methods. One such method uses an Al-NiCl₂·6H₂O system in ethanol (B145695), which allows for the selective monobenzylation of 1-naphthol (B170400) and 2-naphthol (B1666908). researchgate.netresearchgate.net Another strategy employs sulfonic-acid-functionalized porous polymers as catalysts, which have shown high activity for the benzylation of arenes with benzylic alcohols. acgpubs.org The choice of solvent is also critical; for some reactions, ethanol was found to be the only solvent where the desired product formed. researchgate.netresearchgate.net Optimizing the ratio of catalyst to reactants and the reaction time is essential to maximize conversion while maintaining selectivity and minimizing by-products like bis-alkylated compounds. acs.org

Purity Assessment and Impurity Profiling (e.g., LC-MS, GC-MS)

Ensuring the purity of a synthesized compound like 2-Benzyl-4-methoxynaphthalen-1-ol is critical. Techniques combining chromatography with mass spectrometry are indispensable for this purpose. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating the target compound from impurities and identifying their structures. nih.govuzh.ch

GC-MS is well-suited for analyzing volatile compounds and is frequently used for the determination of naphthalene (B1677914) and its metabolites, such as 1- and 2-naphthol, in various samples. nih.govuzh.chwiley.com The process often involves a derivatization step, where a chemical group is added to the analytes to make them more volatile and easier to detect. uzh.ch For instance, a simple and reliable GC-MS method for urinary 1- and 2-naphthol involves in-situ derivatization, which is sensitive enough for routine biological monitoring. nih.govwiley.com

High-performance liquid chromatography (HPLC), often coupled with fluorescence or MS detectors, is another cornerstone technique. nih.gov It is particularly useful for less volatile compounds and can separate complex mixtures of naphthalene derivatives. nih.gov The combination of solid-phase extraction (SPE) to concentrate the sample followed by HPLC analysis provides a highly sensitive method for detecting naphthalene and its derivatives at very low concentrations. nih.gov These methods are crucial for creating a detailed impurity profile, which identifies and quantifies any by-products or unreacted starting materials remaining after synthesis and purification.

Table 1: Comparison of Common Analytical Techniques for Purity Assessment

Analytical TechniquePrincipleTypical AnalytesAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in a gas stream, which are then identified by their mass-to-charge ratio and fragmentation pattern. nih.govuzh.chVolatile and thermally stable compounds, such as naphthols (often after derivatization). uzh.chHigh resolution, excellent sensitivity, provides structural information. nih.govRequires analyte to be volatile; derivatization can add complexity.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence or MS Detection Separates compounds in a liquid stream based on their interaction with a stationary phase. nih.govNon-volatile, thermally labile compounds, and complex mixtures. nih.govVersatile, applicable to a wide range of compounds, high sensitivity with appropriate detectors. nih.govCan be more complex and expensive than GC, especially with MS detection. nih.gov

Resolution of Crystallographic Data Anomalies

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. However, obtaining high-quality data for naphthalene derivatives can be challenging due to various crystallographic anomalies. royalsocietypublishing.orgtandfonline.com These issues include crystal twinning, where multiple crystal lattices are intergrown, and structural disorder, where atoms or parts of a molecule occupy multiple positions within the crystal. iucr.orgtulane.edu

Resolving these anomalies is crucial for an accurate structural determination. For example, a detailed investigation of naphthalene tetrachloride required a comparison with a related dichlorinated derivative to help locate the halogen atoms and refine the structure. royalsocietypublishing.org Advanced software is used to model and account for twinning, separating the diffraction patterns from the intergrown lattices. tulane.edu

Furthermore, the way molecules pack in a crystal is influenced by weak interactions, such as C—H⋯π and π–π stacking interactions. iucr.org Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts, helping to understand how the crystal structure is stabilized and revealing the nature of any disorder. tandfonline.comiucr.org In some cases, a compound may exist in different crystalline forms, a phenomenon known as polymorphism. tulane.edu These transformations can be induced by changes in temperature or pressure and may lead to what are known as transformation twins. tulane.edu Careful analysis and refinement are necessary to correctly interpret the data and report a valid crystal structure. royalsocietypublishing.orgresearchgate.net

Development of Novel Analytical Probes for Naphthalene Derivatives

There is significant research interest in developing novel molecular probes for the sensitive and selective detection of naphthalene and its derivatives. nih.govnih.govresearchgate.net These probes are typically fluorescent molecules designed to change their optical properties (e.g., turn on, turn off, or shift color) upon binding to a target analyte. nih.govdntb.gov.ua Naphthalene's inherent characteristics, such as its rigid planar structure, high quantum yield, and excellent photostability, make it an ideal building block for these probes. nih.govresearchgate.net

For example, a fluorescent probe based on a naphthalimide derivative was designed to detect copper ions (Cu²⁺); the fluorescence of the probe was quenched upon binding to the metal ion. nih.gov Other probes have been developed for detecting various metal ions, anions, and biologically important molecules like glutathione. rsc.orgnih.govmdpi.com The design process often involves creating a structure with a specific binding site for the target and a fluorescent reporter unit. nih.gov The selectivity of the probe is critical, ensuring that it does not react with other interfering substances that may be present in the sample. nih.gov These advanced probes have potential applications in environmental monitoring, medical diagnostics, and live-cell imaging. nih.govnih.gov

Future Research Trajectories for 2 Benzyl 4 Methoxynaphthalen 1 Ol Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of polysubstituted naphthalenes often presents challenges in achieving regiochemical control. researchgate.net Traditional methods like Friedel-Crafts reactions on naphthalene (B1677914) precursors can lead to mixtures of isomers, making the synthesis of a specific compound like 2-Benzyl-4-methoxynaphthalen-1-ol non-trivial. nih.govresearchgate.net Future research will likely focus on developing more efficient and selective synthetic routes.

Modern synthetic methods that could be adapted and optimized for the synthesis of 2-Benzyl-4-methoxynaphthalen-1-ol and its derivatives include:

[4+2] Cycloaddition Reactions: These reactions, particularly the Diels-Alder reaction, are powerful tools for constructing the naphthalene scaffold. rsc.org For instance, the reaction of 2-pyrones with aryne intermediates generated from o-silylaryl triflates provides a route to highly functionalized naphthalenes. rsc.org

Transition-Metal-Catalyzed C-H Functionalization: This strategy has emerged as a powerful way to introduce substituents onto the naphthalene core, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.orgrsc.org Ruthenium-catalyzed three-component reactions, for example, allow for the modular synthesis of multifunctional naphthalenes from simple starting materials. rsc.orgrsc.org

Electrophilic Cyclization of Alkynes: The 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols offers a mild and regioselective method to prepare a wide variety of substituted naphthalenes and 2-naphthols. nih.gov

Zeolite-Catalyzed Alkylation: Environmentally benign catalysts like granular β-zeolite have been used in the continuous flow alkylation of naphthols with benzylic alcohols, offering a scalable and reusable catalytic system. researchgate.net

The development of novel catalytic systems will be crucial. This includes exploring new ligands for transition metals to enhance selectivity and reactivity, as well as investigating metal-free catalytic systems, such as BCl₃-mediated cyclization, to create more sustainable synthetic protocols. bohrium.com

Table 1: Modern Synthetic Strategies for Substituted Naphthalenes

Synthetic Strategy Description Key Features Potential Application for 2-Benzyl-4-methoxynaphthalen-1-ol
[4+2] Cycloaddition Diels-Alder reaction of a substituted diene (e.g., 2-pyrone) with an aryne. rsc.org High regioselectivity, builds the naphthalene core in one step. Synthesis of the core naphthalene ring with desired substitution patterns.
C-H Functionalization Direct introduction of functional groups onto the naphthalene C-H bonds using a metal catalyst. rsc.orgrsc.org High atom economy, avoids pre-functionalization. Direct benzylation or methoxylation of a suitable naphthol precursor.
Electrophilic Cyclization Cyclization of an aryl-substituted alkyne to form the second aromatic ring. nih.gov Mild reaction conditions, good functional group tolerance. Construction of the naphthalene ring from a substituted benzene (B151609) derivative.

| Zeolite Catalysis | Use of a solid acid catalyst for alkylation reactions. researchgate.net | Environmentally friendly, reusable catalyst, suitable for continuous flow. | Benzylation of 4-methoxynaphthalen-1-ol. |

Deeper Mechanistic Insights into Complex Naphthalene Transformations

A thorough understanding of the reaction mechanisms governing naphthalene transformations is essential for optimizing existing synthetic methods and designing new ones. For a molecule like 2-Benzyl-4-methoxynaphthalen-1-ol, several transformations are of interest, including oxidation, dearomatization, and coupling reactions.

Future mechanistic studies could focus on:

Oxidative Reactions: Naphthols are susceptible to oxidation, which can lead to the formation of quinones or other oxygenated products. rsc.org Kinetic and mechanistic investigations, such as those performed on the oxidation of naphthalene by potassium permanganate, can elucidate the reaction pathways, identify intermediates, and determine the factors controlling product distribution. jchps.com The presence of the electron-donating methoxy (B1213986) and hydroxyl groups and the benzyl (B1604629) group in 2-Benzyl-4-methoxynaphthalen-1-ol will influence its oxidation potential and the nature of the resulting products.

Asymmetric Dearomatization: The catalytic asymmetric hydroxylative dearomatization of 2-naphthols is a key method for producing optically active ortho-quinols, which are valuable synthetic intermediates. nih.gov Mechanistic studies, including computational modeling, can help to understand the source of enantioselectivity in these reactions, often involving a chiral catalyst that shields one face of the naphthol substrate. nih.gov

C-H Activation Mechanisms: While C-H functionalization is a powerful synthetic tool, the precise mechanism can be complex, often involving a catalytic cycle with a transition metal. acs.org Detailed studies are needed to understand the role of directing groups, the nature of the metal-carbon bond formation, and the factors that control regioselectivity in the C-H functionalization of complex naphthalenes.

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the chemical behavior of molecules and elucidating reaction mechanisms. nih.govnih.gov For 2-Benzyl-4-methoxynaphthalen-1-ol, computational modeling can provide insights into several key areas:

Structural and Electronic Properties: DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. nih.gov This information helps in interpreting experimental data (e.g., IR and NMR spectra) and understanding the molecule's intrinsic reactivity.

Reaction Pathways and Transition States: By modeling the energy profiles of potential reaction pathways, computational studies can predict the most likely mechanism and identify rate-determining steps. acs.org This is particularly valuable for complex catalytic cycles, such as those in C-H functionalization or dearomatization reactions.

Spectroscopic Prediction: Gauge-including atomic orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to confirm the structure of synthesized compounds. nih.gov

Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP): Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and MEP can predict the sites most susceptible to electrophilic and nucleophilic attack, guiding the design of new reactions. nih.gov The narrow frontier orbital gap often indicates high chemical reactivity and potential for charge transfer interactions. nih.gov

Table 2: Application of Computational Modeling in Naphthalene Chemistry

Computational Method Information Gained Relevance to 2-Benzyl-4-methoxynaphthalen-1-ol
Density Functional Theory (DFT) Optimized geometry, electronic structure, reaction energies. nih.gov Predicts stability, reactivity, and spectroscopic properties.
Time-Dependent DFT (TD-DFT) Electronic absorption spectra (UV-Vis). nih.gov Understanding the electronic transitions and photophysical properties.
Natural Bond Orbital (NBO) Analysis Intramolecular charge transfer and hyperconjugative interactions. nih.gov Elucidates the electronic interactions between substituents and the naphthalene core.

| Molecular Docking | Binding affinity and orientation in a biological target's active site. researchgate.net | Predicts potential biological activity and guides analog design. |

Design and Synthesis of Novel Analogs for Targeted Applications

The naphthalene scaffold is a common feature in many biologically active compounds and approved drugs. lifechemicals.comnih.govrsc.org The specific substitution pattern of 2-Benzyl-4-methoxynaphthalen-1-ol provides a template for designing novel analogs with tailored properties for specific applications, particularly in medicinal chemistry.

Future research in this area could involve:

Structural Modifications: Systematically modifying the core structure by altering the position of the substituents, introducing different functional groups on the benzyl ring, or replacing the methoxy group with other electron-donating or-withdrawing groups.

Synthesis of Libraries: Utilizing efficient synthetic strategies, such as multi-component reactions, to create libraries of analogs for high-throughput screening against various biological targets. rsc.orgorientjchem.org

Targeted Design: Using computational docking studies to design analogs with improved binding affinity and selectivity for specific enzymes or receptors. researchgate.net For example, derivatives of 6-methoxynaphthalene have been designed and evaluated as potential anticancer agents by targeting enzymes like aldo-keto reductase 1C3 (AKR1C3). researchgate.net

Exploration of Diverse Biological Activities: While compounds similar to 2-Benzyl-4-methoxynaphthalen-1-ol have been noted for potential antioxidant, anti-inflammatory, and anticancer activities, new analogs could be screened for a wider range of therapeutic areas. ontosight.ai The genotoxicity of naphthalene and its metabolites is an important consideration, and analogs should be evaluated to ensure a favorable safety profile. nih.gov

Investigation of Natural Product Inspiration in Synthetic Design

Natural products are a rich source of inspiration for the design of new synthetic molecules with interesting biological activities. chemistryviews.org Although natural products with a naphthalene core are relatively rare, many exhibit significant pharmacological properties. chemistryviews.org

Future research could explore:

Naphthalene-Containing Natural Products: Investigating natural products that contain a substituted naphthalene core, such as dehydrocacalohastine and musizin, can provide insights into privileged structures for biological activity. researchgate.netchemistryviews.org

Bio-inspired Synthesis: Developing synthetic strategies that mimic biosynthetic pathways or are inspired by the structures of natural products. For example, the synthesis of naphtho-γ-pyrones and other naphthalene-derived natural products often involves cyclization reactions that can be adapted for the synthesis of novel compounds. nih.govresearchgate.net

Analogs of Natural Products: Designing and synthesizing analogs of known naphthalene-containing natural products to improve their activity, selectivity, or pharmacokinetic properties. The chemoenzymatic synthesis of analogs of narciclasine, an Amaryllidaceae alkaloid, demonstrates how synthetic chemistry can be used to create novel compounds based on a natural product template. mdpi.com

By drawing inspiration from the structural diversity of natural products, chemists can expand the range of accessible naphthalene-based compounds and increase the probability of discovering new molecules with valuable applications.

Q & A

Basic: What are the established synthetic routes for 2-Benzyl-4-methoxynaphthalen-1-ol, and what starting materials are typically involved?

Answer:
The synthesis of 2-Benzyl-4-methoxynaphthalen-1-ol typically involves alkylation or benzylation of a pre-functionalized naphthalenol precursor. A common starting material is 4-methoxynaphthalen-1-ol (CAS: Not explicitly listed but structurally related to compounds in ), which undergoes benzylation using benzyl bromide or benzyl chloride in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). For example:

  • Step 1: Activation of the hydroxyl group at the 1-position of 4-methoxynaphthalen-1-ol.
  • Step 2: Benzylation via nucleophilic substitution or Friedel-Crafts alkylation, depending on the reaction conditions.

Key Considerations:

  • Solvent choice (DMF vs. THF) impacts reaction efficiency.
  • Temperature control (80–100°C) minimizes side reactions like over-alkylation .

Basic: Which spectroscopic methods are most effective for characterizing the structure of 2-Benzyl-4-methoxynaphthalen-1-ol?

Answer:
A combination of NMR, mass spectrometry (MS), and X-ray crystallography is recommended:

  • ¹H/¹³C NMR: Confirms substitution patterns (e.g., benzyl group at C2, methoxy at C4) through chemical shifts and coupling constants. The methoxy group typically resonates at δ ~3.8 ppm, while aromatic protons show splitting consistent with naphthalene systems .
  • X-ray Crystallography: Resolves 3D conformation and validates regioselectivity. Refinement using SHELX software (e.g., SHELXL) ensures high precision in bond-length and angle calculations .
  • High-Resolution MS (HRMS): Verifies molecular formula (e.g., C₁₈H₁₆O₂) with <5 ppm error .

Advanced: How can researchers address contradictions in reported biological activities of 2-Benzyl-4-methoxynaphthalen-1-ol across different studies?

Answer:
Contradictions often arise from variability in assay conditions, purity, or structural analogs. To resolve discrepancies:

Replicate Studies: Standardize protocols (e.g., cell lines, solvent controls).

Purity Validation: Use HPLC (>95% purity) to exclude confounding impurities .

Structural Confirmation: Ensure the compound is not misidentified (e.g., via X-ray or NOE NMR ).

Meta-Analysis: Cross-reference datasets using platforms like DSSTox to identify outliers or methodological biases .

Example: Discrepancies in antimicrobial activity may stem from differences in bacterial strains or solvent toxicity thresholds .

Advanced: What computational approaches are suitable for modeling the electronic properties of 2-Benzyl-4-methoxynaphthalen-1-ol, and how do they inform reactivity predictions?

Answer:

  • DFT Calculations: Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model charge distribution, explaining preferential reactivity at the naphthalene C2 position .
  • Molecular Dynamics (MD): Simulate solvent effects on conformation. For instance, polar solvents stabilize the hydroxyl group’s hydrogen-bonding interactions .
  • Docking Studies: Screen for biological target binding (e.g., enzyme active sites) using AutoDock Vina. Parameters like binding affinity (ΔG) and pose clustering validate potential bioactivity .

Basic: What are the key considerations in designing a crystallization protocol for 2-Benzyl-4-methoxynaphthalen-1-ol to obtain high-quality single crystals?

Answer:

  • Solvent Selection: Use mixed solvents (e.g., ethanol/water) for gradual supersaturation.
  • Temperature Gradient: Slow cooling from 60°C to 4°C promotes orderly lattice formation.
  • Seed Crystals: Introduce microcrystals to induce controlled nucleation .
  • SHELX Refinement: Apply restraints for disordered moieties (e.g., benzyl groups) to improve R-factor accuracy .

Advanced: What strategies can be employed to optimize the regioselective introduction of the benzyl group in the synthesis of 2-Benzyl-4-methoxynaphthalen-1-ol?

Answer:

  • Directing Groups: Install a temporary protecting group (e.g., acetyl) at the 1-hydroxyl position to steer benzylation to C2 .
  • Lewis Acid Catalysis: Use AlCl₃ or FeCl₃ to enhance electrophilic substitution at the electron-rich C2 position .
  • Microwave-Assisted Synthesis: Reduce reaction time and improve selectivity via controlled dielectric heating .

Basic: How can researchers ensure the purity of 2-Benzyl-4-methoxynaphthalen-1-ol during synthesis, and which analytical techniques are recommended?

Answer:

  • Solid-Phase Extraction (SPE): Use HLB cartridges to remove polar byproducts .
  • Chromatography: Column chromatography (silica gel, hexane/EtOAc) isolates the target compound.
  • Analytical QC:
    • HPLC: C18 column, MeCN/H₂O gradient, UV detection at 254 nm.
    • TLC: Rf comparison against a pure standard .

Advanced: In silico screening of 2-Benzyl-4-methoxynaphthalen-1-ol for drug discovery: What molecular docking parameters are critical for accurate prediction of target binding?

Answer:

  • Grid Box Size: Encompass the entire binding pocket (e.g., 20 ų for kinase targets).
  • Scoring Functions: Use Vina’s empirical scoring (e.g., hydrogen bonding, hydrophobic contacts) .
  • Ensemble Docking: Account for protein flexibility by docking against multiple receptor conformations .

Basic: What are the documented chemical reactions of 2-Benzyl-4-methoxynaphthalen-1-ol under acidic or basic conditions?

Answer:

  • Acidic Conditions:
    • Cleavage of the methoxy group (HBr/HOAc, 110°C) yields 4-hydroxynaphthalen-1-ol derivatives .
  • Basic Conditions:
    • Benzyl ether hydrolysis (NaOH/EtOH, reflux) removes the benzyl group, regenerating the hydroxyl moiety .

Advanced: How does the steric and electronic environment of the naphthalene ring in 2-Benzyl-4-methoxynaphthalen-1-ol influence its participation in cross-coupling reactions?

Answer:

  • Steric Effects: The bulky benzyl group at C2 hinders coupling at adjacent positions, favoring reactivity at C5 or C8.
  • Electronic Effects: The electron-donating methoxy group activates the ring for electrophilic substitution but deactivates it toward nucleophilic attack.
  • Catalytic Systems: Pd(PPh₃)₄/K₂CO₃ enables Suzuki-Miyaura coupling at C5 with aryl boronic acids .

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